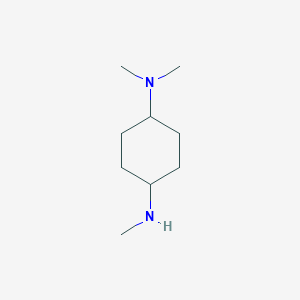

N,N,N'-Trimethyl-cyclohexane-1,4-diamine

Description

Significance of Diamine Scaffolds in Synthetic Chemistry

Diamine scaffolds are fundamental structural motifs in synthetic chemistry due to the presence of two nucleophilic nitrogen atoms. These functional groups can participate in a wide array of chemical transformations, allowing for the construction of complex molecular architectures. The strategic placement of these amino groups on a scaffold, such as a cyclohexane (B81311) ring, imparts a level of conformational rigidity that is often desirable in the design of new molecules. google.com This rigidity can lead to enhanced selectivity in chemical reactions and more predictable binding interactions with biological targets.

The utility of diamine scaffolds extends to their use as ligands in coordination chemistry. The two nitrogen atoms can chelate to a metal center, forming stable complexes that can act as catalysts for a variety of organic transformations. Furthermore, the functionalization of the amino groups provides a straightforward method for tuning the steric and electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the catalyst.

Overview of Substituted Cyclohexane Diamines

Substituted cyclohexane diamines are derivatives of cyclohexane diamine where one or more hydrogen atoms on the cyclohexane ring or the nitrogen atoms have been replaced by other functional groups. The substitution pattern on the cyclohexane ring, along with the nature of the substituents, dictates the conformational preferences of the molecule. In a cyclohexane ring, substituents can occupy either axial or equatorial positions. Generally, due to steric hindrance, larger substituents preferentially occupy the more stable equatorial position to minimize 1,3-diaxial interactions. pressbooks.pub

The stereochemistry of disubstituted cyclohexanes is crucial, leading to the existence of cis and trans isomers, which are not interconvertible without breaking chemical bonds. pressbooks.pub For 1,4-disubstituted cyclohexanes, the trans isomer typically has both substituents in equatorial positions (or both in axial positions), while the cis isomer has one substituent in an axial and one in an equatorial position. The relative stability of these isomers and their conformers is a key consideration in their synthesis and application. The preparation of specific stereoisomers, such as the trans-1,4-diaminocyclohexane, has been a subject of interest for applications in polymer chemistry, where the stereoregularity of the monomer can significantly impact the properties of the resulting polymer. google.comchemicalbook.comsigmaaldrich.com

Research Context of N,N,N'-Trimethyl-cyclohexane-1,4-diamine within Diamine Chemistry

This compound is a specific derivative of cyclohexane-1,4-diamine (B98093) where one nitrogen atom is part of a dimethylamino group and the other is a methylamino group. While extensive research on this particular compound is not widely available in published literature, its structure places it within the broader class of asymmetrically substituted diamines. The presence of three methyl groups on the nitrogen atoms significantly influences its basicity, nucleophilicity, and steric profile compared to the parent cyclohexane-1,4-diamine.

The study of such asymmetrically substituted diamines is relevant in the context of developing ligands for catalysis and as intermediates in the synthesis of complex organic molecules. The differential substitution on the two nitrogen atoms could allow for selective reactions at one nitrogen over the other, providing a route to more complex and tailored molecular structures. While specific research findings on this compound are scarce, its properties and potential applications can be inferred from the well-established chemistry of related substituted cyclohexane diamines and other poly-N-methylated diamines.

Physicochemical Properties of this compound

Below is a table summarizing some of the basic physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂ | nih.gov |

| Molecular Weight | 156.27 g/mol | nih.gov |

| CAS Number | 1048918-81-5 | cymitquimica.com |

| Alternate CAS | 2059971-64-9 | sigmaaldrich.com |

| IUPAC Name | N¹,N¹,N⁴-Trimethylcyclohexane-1,4-diamine | cymitquimica.com |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N,4-N-trimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJANWHMCHVPVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048918-81-5 | |

| Record name | N1,N1,N4-trimethylcyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n,n Trimethyl Cyclohexane 1,4 Diamine

Established Synthetic Pathways

The traditional synthesis of N,N,N'-Trimethyl-cyclohexane-1,4-diamine relies on a series of well-documented reactions. These methods involve the initial formation of a cyclohexane-1,4-diamine (B98093) precursor, followed by controlled methylation to achieve the desired trimethylated product.

Amination Strategies for Cyclohexane (B81311) Ring Systems

The introduction of amino groups onto a cyclohexane ring is a critical first step. Common strategies include the reductive amination of cyclohexanone or the amination of cyclohexanol.

Reductive amination of cyclohexanone with ammonia and hydrogen over metal catalysts, such as rhodium-nickel supported on silica (Rh-Ni/SiO₂), is an effective method for producing cyclohexylamine. Bimetallic Rh-Ni catalysts have demonstrated high conversion rates in this process. Another approach involves the amination of cyclohexanol using ammonia in the presence of a nickel-based catalyst. This reaction yields cyclohexylamine, along with other byproducts. Furthermore, the hydroamination of cyclohexene, catalyzed by acids or metal complexes, presents an alternative route to introduce an amine group to the cyclohexane ring.

A key precursor for the target molecule is cyclohexane-1,4-diamine. This can be synthesized through the hydrogenation of p-phenylenediamine using nickel or cobalt catalysts. The resulting product is a mixture of cis and trans isomers, which necessitates further separation.

N-Alkylation Approaches

Once the cyclohexane-1,4-diamine precursor is obtained, the next crucial step is the introduction of the methyl groups. N-alkylation of amines is a fundamental organic reaction that can be achieved through various methods.

A common approach is the use of alkylating agents such as methyl halides in the presence of a base. However, this method can lead to over-alkylation, producing quaternary ammonium (B1175870) salts. To control the degree of methylation, reductive amination is a widely employed and more selective alternative. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. For the synthesis of this compound, a stepwise approach would be necessary, involving the protection of one amine group, followed by dimethylation of the other, deprotection, and then monomethylation.

Recent advancements have focused on the use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions. These methods, often catalyzed by ruthenium or iridium complexes, are more atom-economical and environmentally friendly as they produce water as the only byproduct. Specifically, N-methylation can be achieved using methanol in the presence of suitable catalysts.

| N-Alkylation Method | Alkylating Agent | Catalyst/Reagent | Key Features |

| Classical N-Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Base (e.g., K₂CO₃) | Prone to over-alkylation. |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | Offers better control over the degree of alkylation. |

| Borrowing Hydrogen | Alcohols (e.g., Methanol) | Transition Metal Catalysts (e.g., Ru, Ir complexes) | Atom-economical, produces water as a byproduct. |

Stereoselective Synthesis of Cyclohexane-1,4-diamine Precursors

The stereochemistry of the cyclohexane-1,4-diamine precursor is a significant consideration, as it exists as both cis and trans isomers. The spatial arrangement of the two amino groups can influence the physical and chemical properties of the final product.

The hydrogenation of p-phenylenediamine typically yields a mixture of cis and trans isomers of cyclohexane-1,4-diamine. The separation of these isomers can be achieved through fractional crystallization. For instance, a process has been described for selectively obtaining trans-1,4-diaminocyclohexane from an isomeric mixture.

Stereoselective synthesis aims to produce a single desired stereoisomer. One patented method for the preparation of trans-cyclohexane-1,4-diamine involves the Hofmann degradation of trans-cyclohexane-1,4-dicarboxylic acid diamide. This multi-step process begins with the reaction of a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid with ammonia to form the solid trans-dicarboxylic acid diamide, which is then chlorinated and subsequently converted to the trans-diamine. acs.orgacs.org Protecting group chemistry can also be employed to control stereoselectivity during synthesis. For example, the use of a Boc protecting group on trans-1,4-cyclohexanediamine allows for selective reactions on one of the amino groups. google.com

Isolation and Purification Techniques for Amine Compounds

The isolation and purification of the final this compound product, as well as the intermediate amine compounds, are critical for obtaining a high-purity substance. A variety of techniques are employed, each suited to the specific properties of the amines and the nature of the impurities.

Extraction is a common first step to separate the amine product from the reaction mixture. Since amines are basic, their solubility can be manipulated by adjusting the pH of the aqueous phase. For instance, a mixture of primary, secondary, and tertiary amines can be separated using buffer solutions of varying pH. google.comcheresources.com The amine can be extracted into an organic solvent from a basic aqueous solution and then back-extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase.

Distillation is a widely used technique for purifying amines, especially on an industrial scale. biotage.comresearchgate.net For amines that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point and prevent degradation. unh.edu Fractional distillation can be used to separate amines with different boiling points.

Chromatography is a powerful tool for the purification of amines, particularly in a laboratory setting. Flash column chromatography using silica gel is common, but the acidic nature of silica can lead to poor separation of basic amines. To overcome this, amine-modified stationary phases or the addition of a competing amine, such as triethylamine, to the mobile phase can be used. google.com High-performance liquid chromatography (HPLC) is another effective method for the separation and quantification of polyamines, often after derivatization to enhance detection. tandfonline.comkoch-glitsch.com

Adsorption techniques can also be utilized. Impure tertiary amines can be purified by passing a solution of the amine over an adsorbent like aluminum oxide, which retains primary and secondary amine impurities.

| Purification Technique | Principle | Application |

| Extraction | Differential solubility based on pH | Separation of amines from non-basic impurities and separation of primary, secondary, and tertiary amines. google.comcheresources.com |

| Distillation | Differences in boiling points | Large-scale purification of amines; vacuum distillation for heat-sensitive compounds. biotage.comresearchgate.netunh.edu |

| Chromatography | Differential partitioning between a stationary and mobile phase | High-purity separation of amines; specialized columns for basic compounds. google.comtandfonline.comkoch-glitsch.com |

| Adsorption | Selective retention of impurities on a solid support | Removal of primary and secondary amines from tertiary amine products. |

Alternative Synthetic Routes and Methodological Innovations

In addition to established methods, research continues to explore more efficient, sustainable, and innovative approaches to amine synthesis.

Green Chemistry Approaches in Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines. A key focus is the use of renewable starting materials and the development of more environmentally benign catalytic systems.

One promising area is the synthesis of amines from biomass-derived furan compounds. These platform molecules can be converted to valuable amines through reductive amination or hydrogen-borrowing amination mechanisms over heterogeneous catalysts. This approach offers a more sustainable alternative to traditional petroleum-based syntheses.

The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents with water as the only byproduct, is a prime example of a green synthetic route. This avoids the use of stoichiometric amounts of hazardous alkylating agents and the generation of salt waste. Furthermore, research into base-catalyzed N-alkylation of amines with alcohols under air, without the need for transition metal catalysts, presents an even more sustainable pathway.

Catalytic Hydrogenation Methods for Diamine Preparation

The catalytic hydrogenation of p-phenylenediamine is a primary route for the synthesis of cyclohexane-1,4-diamine, the precursor to this compound. This reaction involves the reduction of the aromatic ring to a cyclohexane ring. The choice of catalyst, solvent, temperature, and pressure significantly influences the reaction's efficiency and the stereoselectivity (cis/trans isomer ratio) of the resulting diamine.

Ruthenium-based catalysts are frequently employed for this transformation. For instance, hydrogenation of p-phenylenediamine using a Ru/Al2O3 catalyst in water has been shown to yield 1,4-cyclohexanediamine. researchgate.net A systematic study demonstrated that a 5% Ru/Al2O3 catalyst at 90°C and a hydrogen pressure of 4 MPa can achieve an 80% conversion of p-phenylenediamine with 87% selectivity for 1,4-cyclohexanediamine. researchgate.net The reaction is noted to be consecutive, with prolonged reaction times leading to a decrease in selectivity. researchgate.net To enhance the reaction rate and minimize by-product formation, pre-treatment of the supported ruthenium catalyst with oxygen or air has been explored. google.com This pre-treatment, conducted at temperatures between 50 to 200°C, can significantly reduce the hydrogenation reaction time. google.com

The nature of the support for the ruthenium catalyst also plays a crucial role. A Ru/g-C3N4 catalyst has been investigated for the hydrogenation of various aromatic diamines, including p-phenylenediamine. dtu.dk This catalyst system is highlighted for its potential in green chemistry, as it can operate efficiently without the need for alkaline additives, which simplifies product separation. dtu.dk

Other noble metal catalysts, such as rhodium, palladium, and platinum, have also been utilized. For example, hydrogenation of aniline, a related substrate, to cyclohexylamine has been achieved with high conversion and selectivity using a 5% Rh/Al2O3 catalyst. researchgate.net Nickel and cobalt catalysts have also been used for the hydrogenation of p-phenylene diamine, typically in solvents like methylcyclohexane or dioxane at elevated temperatures and pressures. chemicalbook.com

The following table summarizes the performance of various catalytic systems in the hydrogenation of p-phenylenediamine to 1,4-cyclohexanediamine.

| Catalyst | Support | Solvent | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |

| 5% Ru | Al2O3 | Water | 90 | 4 | 80 | 87 | researchgate.net |

| Ru | Silica Aerogel | Isopropanol | 150 | 5 | 99 | 64 | researchgate.net |

| Ru | g-C3N4 | --- | 130 | 5 | --- | 73 (for m-phenylenediamine) | mdpi.com |

| Ru | Supported | Organic Solvent | 100-200 | 3.4-13.8 | 99.7 | 98 | google.com |

Synthesis of Key Intermediates and Related Cyclohexane Diamine Analogues

The synthesis of this compound relies on key intermediates, primarily the cis- and trans-isomers of 1,4-cyclohexanediamine. The separation and selective functionalization of these isomers are critical.

One approach to obtaining specific stereoisomers involves the Hofmann rearrangement of the corresponding dicarboxylic acid diamides. This method allows for the synthesis of trans-1,4-diaminocyclohexane from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid. chemicalbook.comgoogle.com The process involves reacting the dicarboxylic acid mixture with ammonia to form the solid trans-dicarboxylic acid diamide, which is then chlorinated to form trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide. chemicalbook.comgoogle.com This intermediate is subsequently converted to trans-1,4-diaminocyclohexane using an alkali or alkaline earth metal hydroxide. chemicalbook.comgoogle.com

The synthesis of related cyclohexane diamine analogues, such as 1,2- and 1,3-cyclohexanediamine, often follows similar principles of catalytic hydrogenation of the corresponding phenylenediamines (o-phenylenediamine and m-phenylenediamine). google.com For instance, the hydrogenation of m-phenylenediamine over a Ru/g-C3N4 catalyst has been reported to yield 1,3-cyclohexanediamine. mdpi.com Another strategy for synthesizing 1,3-cyclohexanediamine involves the reductive amination or oximation-hydrogenation of 1,3-cyclohexanedione. mdpi.com

Furthermore, the synthesis of N-substituted analogues can be achieved through various methods. For example, the reaction of trans-1,4-diaminocyclohexane with 2-thiophene carboxaldehyde in methanol yields N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine. nih.gov The synthesis of bifunctional organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold involves the reduction of an aromatic nitro group to an amine, which can then be further functionalized. mdpi.com

The synthesis of N-acylated derivatives is also a common strategy for creating diverse cyclohexane diamine analogues. This involves the reaction of the diamine with an EDCI-activated carboxylic acid. mdpi.com

Advanced Structural and Spectroscopic Characterization

Conformational Analysis of the Cyclohexane (B81311) Ring

The non-planar nature of the cyclohexane ring is central to the compound's structure, leading to different spatial arrangements of its substituents.

The cyclohexane ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles close to 109.5° and staggering all adjacent carbon-hydrogen bonds. fiveable.mewikipedia.orglibretexts.org The molecule exists in a dynamic equilibrium between two chair conformations, which can interconvert through a process known as a ring flip. wikipedia.org

During this ring flip, substituents that were in axial positions move to equatorial positions, and vice versa. wikipedia.org The boat conformation is a less stable alternative, with higher energy due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation represents an energy minimum between the boat and the transition state to the chair form but is still significantly less stable than the chair conformation. fiveable.melibretexts.org At room temperature, the equilibrium mixture of cyclohexane itself consists of over 99.9% chair conformers, a preference that is even more pronounced in substituted cyclohexanes where bulky groups can avoid unfavorable steric interactions. wikipedia.orglibretexts.org

For N,N,N'-Trimethyl-cyclohexane-1,4-diamine, the N-methylamino and N,N-dimethylamino groups are the key substituents. The energy barrier for the chair-to-chair interconversion is readily overcome at ambient temperatures, leading to rapid equilibration. libretexts.org The relative stability of the conformers is dictated by the steric bulk of these substituent groups, which preferentially occupy the more spacious equatorial positions to avoid 1,3-diaxial interactions. sapub.org

Like other 1,4-disubstituted cyclohexanes, this compound exists as two geometric isomers: cis and trans. wikipedia.orglibretexts.orglibretexts.org These are distinct molecules that cannot be interconverted by bond rotation. libretexts.org

trans-isomer: In the trans configuration, the two nitrogen-containing substituents are on opposite sides of the cyclohexane ring. wikipedia.org This allows for a chair conformation where both bulky groups can simultaneously occupy equatorial positions (diequatorial). A ring flip would force both groups into highly unfavorable axial positions (diaxial). Consequently, the trans-isomer is expected to exist almost exclusively in the diequatorial conformation, which is highly stable. youtube.com

cis-isomer: In the cis configuration, the substituents are on the same side of the ring. wikipedia.org In any chair conformation of the cis-isomer, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial). youtube.com A ring flip interconverts the axial and equatorial positions of the two groups. The equilibrium will favor the conformer where the sterically larger N,N-dimethylamino group occupies the equatorial position, minimizing steric strain.

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are indispensable for confirming the molecular structure, determining purity, and analyzing the composition of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons in different chemical environments. Key expected signals include:

A broad singlet for the N-H proton of the secondary amine group.

A singlet for the three protons of the N-CH₃ group on the secondary amine.

A singlet for the six protons of the two N-CH₃ groups on the tertiary amine.

Complex multiplets for the cyclohexane ring protons, with the methine protons (CH-N) appearing at a downfield position compared to the other CH₂ protons of the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly useful for confirming the number of non-equivalent carbon atoms.

The trans-isomer, in its stable diequatorial conformation, possesses a higher degree of symmetry. It is expected to show fewer signals: one for the two equivalent N-CH₃ carbons of the dimethylamino group, one for the single N-CH₃ of the methylamino group, one for the two equivalent C-N carbons of the ring, and two for the remaining ring carbons.

The cis-isomer is less symmetric and would be expected to show more signals, potentially one for each of the nine carbon atoms, although some accidental overlap is possible. The chemical shifts for carbons attached to nitrogen are typically in the range of 30-60 ppm. docbrown.infochemicalbook.com

Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Atom | Predicted Chemical Shift (ppm) - trans isomer | Predicted Chemical Shift (ppm) - cis isomer | Notes |

|---|---|---|---|

| C-N (Dimethylamino) | ~55-65 | ~55-65 | Carbon of the cyclohexane ring bonded to the N(CH₃)₂ group. |

| C-N (Methylamino) | ~50-60 | ~50-60 | Carbon of the cyclohexane ring bonded to the NH(CH₃) group. |

| N-CH₃ (Dimethylamino) | ~40-50 | ~40-50 | Methyl carbons on the tertiary amine. May show one signal for trans. docbrown.info |

| N-CH₃ (Methylamino) | ~30-40 | ~30-40 | Methyl carbon on the secondary amine. |

| Ring CH₂ | ~25-35 | ~25-35 | Multiple signals expected, especially for the cis isomer. chemicalbook.com |

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₂₀N₂), the monoisotopic mass is 156.1626 Da. uni.lu

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) would show a prominent ion for the protonated molecule [M+H]⁺ at an m/z of approximately 157.1699. uni.lu The fragmentation of the molecular ion in the mass spectrometer would likely proceed via alpha-cleavage, a characteristic pathway for amines. This involves the breaking of the C-C bond adjacent to the nitrogen atom, which would result in the loss of methyl radicals or other alkyl fragments, providing evidence for the substitution pattern on the nitrogen atoms and the ring.

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 157.16992 | uni.lu |

| [M+Na]⁺ | 179.15186 | uni.lu |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several key absorption bands:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine. chemicalbook.com

C-H Stretch: Strong, multiple bands between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl groups and the cyclohexane ring. docbrown.info

C-H Bend: Absorptions in the 1440-1480 cm⁻¹ region for the scissoring vibrations of the CH₂ groups. docbrown.info

C-N Stretch: Bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹, corresponding to the stretching vibrations of the C-N bonds. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the cyclohexane ring skeleton are often more prominent in the Raman spectrum than in the IR spectrum. This technique can be a powerful tool for studying conformational isomers.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak-Medium | Characteristic of secondary amines. chemicalbook.com |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | From CH₂, CH₃, and ring CH groups. docbrown.info |

| C-H Bend | 1350 - 1470 | Medium | Deformation vibrations of alkyl groups. docbrown.info |

| C-N Stretch | 1000 - 1250 | Medium | Aliphatic amine C-N stretching. chemicalbook.com |

X-ray Crystallography and Solid-State Structural Determination

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for this compound were identified. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and the conformation of the cyclohexane ring and its substituents. Without such a study, critical crystallographic data, including the unit cell dimensions, space group, and atomic coordinates, remain unknown.

Crystal Packing and Intermolecular Interactions

In the absence of single-crystal X-ray diffraction data, a detailed analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. Investigations into hydrogen bonding patterns, van der Waals forces, and other non-covalent interactions, which govern the supramolecular assembly of molecules in the solid state, are contingent upon the availability of a solved crystal structure. Similarly, Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular contacts, cannot be conducted.

While crystallographic data exists for related compounds, such as derivatives of 1,2-cyclohexanediamine (B1199290) and other substituted 1,4-cyclohexanediamines, these findings are not directly applicable to this compound due to the specific nature of its substitution pattern, which would uniquely influence its solid-state structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. A DFT study of N,N,N'-Trimethyl-cyclohexane-1,4-diamine would focus on its molecular orbitals and the relative energies of its possible stereoisomers and conformers.

The key aspects of its electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this diamine, the HOMO would likely be localized on the nitrogen atoms, specifically the lone pairs of electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and stability.

Energetics analysis via DFT would be used to determine the most stable conformation. Like other cyclohexane (B81311) derivatives, this compound exists predominantly in a chair conformation to minimize angular and torsional strain. nih.gov DFT calculations would quantify the energy differences between the chair, boat, and twist-boat conformations. Furthermore, for the 1,4-substitution pattern, cis and trans isomers are possible, each with different energetic profiles due to the axial or equatorial positions of the substituent groups. The trans isomer can exist in a diequatorial or a diaxial conformation, while the cis isomer has one axial and one equatorial substituent. libretexts.org Due to steric hindrance, substituents on a cyclohexane ring preferentially occupy the more spacious equatorial positions. libretexts.org Therefore, the trans-diequatorial conformer is expected to be the most stable configuration.

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of a Generic 1,4-Disubstituted Cyclohexane

| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Expected Stability |

| trans | Diequatorial (e,e) | 0.00 | Most Stable |

| trans | Diaxial (a,a) | > 5.0 | Unstable |

| cis | Axial-Equatorial (a,e) | ~1.8 - 2.5 | Intermediate |

Note: These are representative values for generic alkyl-substituted cyclohexanes. Actual values for this compound would require specific calculations, accounting for the -N(CH₃)₂ and -NHCH₃ groups.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and orbital-orbital interactions within a molecule. aimspress.com It provides a chemical picture of bonding and stability by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. taylorfrancis.com

For this compound, NBO analysis would reveal key stabilizing interactions. The most significant of these would be the hyperconjugation involving the lone pair orbitals on the two nitrogen atoms (n_N). These lone pairs can act as donors, delocalizing electron density into neighboring anti-bonding orbitals, such as the C-C (σCC) and C-H (σCH) orbitals of the cyclohexane ring. The strength of this delocalization is quantified by the second-order perturbation theory energy of stabilization, E(2). aimspress.com

Table 2: Principal Donor-Acceptor Interactions Expected from NBO Analysis

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) |

| n(N) of -N(CH₃)₂ | σ(C-C) adjacent | Hyperconjugation | Moderate |

| n(N) of -NHCH₃ | σ(C-C) adjacent | Hyperconjugation | Moderate |

| σ(C-H) | σ(C-C) | Hyperconjugation | Low |

| σ(C-C) | σ(C-C) | Hyperconjugation | Low |

Note: This table is illustrative. The actual calculated energies depend on the specific geometry and electronic structure of the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational dynamics and interactions with the environment, such as a solvent. mdpi.com

MD simulations of this compound would explore its conformational landscape. The cyclohexane ring is not static but undergoes dynamic interconversions, most notably the "ring flip" between two chair conformations. nih.gov For the trans isomer, this flip converts a diequatorial conformer into a much less stable diaxial one. For the cis isomer, the ring flip is isoenergetic, converting one axial-equatorial conformer into another. youtube.com

Simulations would track the populations of these conformers over time. At room temperature, the molecule would overwhelmingly reside in the lowest-energy chair conformation. For the trans isomer, this would be the diequatorial state, as placing the bulky amino groups in axial positions would lead to significant 1,3-diaxial steric strain. libretexts.org The energy barrier for the chair-to-chair interconversion proceeds through high-energy half-chair and twist-boat intermediates. slideshare.net MD simulations can be used to calculate the free energy barrier for this process, which determines the rate of ring flipping.

To perform an MD simulation, an interaction potential, or force field, is required. The force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).

MD simulations are particularly useful for studying solvation, which is the interaction of a solute with solvent molecules. nih.gov The behavior of this compound can change significantly depending on the solvent. In a polar, protic solvent like water, the amino groups would act as hydrogen bond acceptors (and the secondary amine also as a donor), leading to the formation of a structured solvation shell around the molecule. nih.gov In a nonpolar solvent like cyclohexane, interactions would be dominated by weaker van der Waals forces. frontiersin.org

Simulations can quantify these effects by calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute's amino groups. This provides a detailed picture of the local solvent structure. The dynamics of the solvation shell, such as the residence time of solvent molecules, can also be analyzed to understand how the solvent affects the conformational flexibility of the diamine. nih.gov

Coordination Chemistry and Ligand Applications

N,N,N'-Trimethyl-cyclohexane-1,4-diamine as a Ligand in Metal Complexes

This compound is a versatile organic compound that serves as a ligand in coordination chemistry. Its two nitrogen atoms, possessing lone pairs of electrons, can donate to a metal center, forming a coordination complex. The structure of this diamine, with one tertiary and one primary amine group substituted on a cyclohexane (B81311) ring, allows for various coordination modes.

Unlike its 1,2-diamine analogue which typically acts as a bidentate chelating agent, the 1,4-disposition of the amino groups in this compound makes it more likely to function as a bridging ligand, connecting two different metal centers, or as a monodentate ligand if one of the amine groups does not coordinate. However, depending on the flexibility of the cyclohexane ring and the coordination requirements of the metal ion, it can potentially chelate to a single metal center, forming a large and potentially strained seven-membered ring.

While specific studies on the chelation of this compound with Copper(I) and Vanadium(IV) are not extensively documented, the behavior can be inferred from the well-established chemistry of similar diamine ligands with these metal ions.

Copper(I): Copper(I) ions, with a d¹⁰ electronic configuration, typically favor linear or tetrahedral coordination geometries. With bidentate N-donor ligands like the related N,N,N'-Trimethyl-cyclohexane-1,2-diamine, copper(I) can form complexes that are crucial intermediates in catalytic processes . In the case of the 1,4-diamine, it could coordinate to a single Cu(I) center in a monodentate fashion or bridge two Cu(I) centers. The formation of a stable chelate with a single Cu(I) ion is less probable due to the steric constraints of forming a large ring.

Vanadium(IV): Vanadyl(IV) complexes, containing the VO²⁺ unit, are common and typically feature a square pyramidal or octahedral geometry. Diamine ligands are known to coordinate to the vanadium center in the equatorial plane. While 1,2-diamines readily form stable five-membered chelate rings with the vanadyl ion, the 1,4-diamine would likely act as a bridging ligand between two vanadium centers or coordinate as a monodentate ligand.

The chelation behavior is significantly influenced by the steric bulk of the trimethyl substitution and the inherent chair conformation of the cyclohexane backbone.

The synthesis of metal complexes with diamine ligands is generally straightforward. A common method involves the reaction of a metal salt (e.g., a halide, acetate, or perchlorate) with the diamine ligand in a suitable solvent. The resulting complex can then be isolated by crystallization.

For instance, the synthesis of copper(II) complexes with related N,N'-disubstituted cyclohexane-1,2-diamine ligands has been achieved by reacting the diamine with a copper(II) salt in an ethanol/acetonitrile medium.

Characterization of these complexes involves a suite of analytical techniques:

X-ray Crystallography: Provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center. Studies on related (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine have confirmed a chair conformation for the cyclohexane ring and have detailed the geometry of its metal complexes researchgate.netnih.gov.

Infrared (IR) Spectroscopy: Can confirm the coordination of the amine groups to the metal center by observing shifts in the N-H and C-N stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the structure of the ligand in solution and can indicate complex formation through changes in the chemical shifts of the ligand's protons and carbons.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

The stereochemistry of the cyclohexane-1,4-diamine (B98093) ligand, which can exist as cis and trans isomers, plays a critical role in determining the geometry of the resulting metal complex. The chair conformation of the cyclohexane ring is the most stable, and the substituents (the amine groups) can be in either axial or equatorial positions.

trans-isomer: In the trans configuration, the two amino groups are on opposite sides of the ring. In the most stable chair conformation, both groups would occupy equatorial positions (diequatorial). This arrangement leads to a more linear and extended ligand structure, favoring bridging coordination between two metal centers.

cis-isomer: In the cis configuration, the amino groups are on the same side of the ring. In the chair conformation, this would result in one axial and one equatorial substituent. This arrangement could potentially facilitate chelation to a single metal ion, although it would lead to a large and likely strained chelate ring.

The inherent chirality of certain diamine derivatives, particularly those based on the 1,2-diamine scaffold, is fundamental to their application in asymmetric synthesis nih.gov. The C₂ symmetry of ligands like (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine is pivotal in creating a chiral environment around the metal center, which enables enantioselective transformations researchgate.net.

Applications in Catalysis

Diamine ligands, particularly those based on the cyclohexane framework, are highly effective in various catalytic systems, most notably with copper. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the nitrogen atoms, which in turn influences the reactivity and selectivity of the catalyst.

Copper/diamine catalyst systems are workhorses in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. These reactions are fundamental to the synthesis of pharmaceuticals and other fine chemicals.

Copper-Catalyzed C-N Coupling: The Ullmann condensation, a classic C-N coupling reaction, has been significantly improved by the use of diamine ligands. These ligands accelerate the reaction, allowing it to proceed under much milder conditions (lower temperatures and weaker bases) and with catalytic amounts of copper. While this compound itself is not widely cited, the closely related trans-N,N′-dimethylcyclohexane-1,2-diamine is a well-established ligand for copper-catalyzed N-arylation of amines and amides, and the N-alkenylation of sulfoximines sigmaaldrich.com. These systems are effective for coupling a wide range of aryl halides with various nitrogen nucleophiles sigmaaldrich.comnih.gov.

The general mechanism involves the formation of a copper(I)-amide or copper(I)-amine intermediate, which then undergoes oxidative addition with an aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active copper(I) catalyst. The diamine ligand stabilizes the copper center throughout this catalytic cycle.

N-Arylation of Amides: The N-arylation of amides, a specific type of C-N coupling, is another area where copper/diamine systems excel. The data below illustrates the effectiveness of a typical copper/diamine system in the N-arylation of benzamide (B126) with various aryl iodides.

| Aryl Iodide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | N-Phenylbenzamide | 95 |

| 4-Iodotoluene | N-(p-tolyl)benzamide | 94 |

| 4-Iodoanisole | N-(4-methoxyphenyl)benzamide | 92 |

| 1-Iodo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)benzamide | 85 |

Data is representative and based on typical results for copper/diamine catalyzed reactions.

The development of enantioselective catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer drugs and materials. Chiral diamine ligands, particularly those derived from the C₂-symmetric trans-1,2-diaminocyclohexane scaffold, are highly successful in this field nih.govwikipedia.org.

By creating a chiral coordination sphere around a metal catalyst, these ligands can control the facial selectivity of a substrate's approach, leading to the preferential formation of one enantiomer of the product over the other. While this compound is achiral, its framework can be made chiral by using an enantiomerically pure starting material or by introducing chiral substituents.

Chiral diamine derivatives have been successfully employed in a variety of enantioselective reactions, including:

Copper-Catalyzed 1,4-Addition: The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. Chiral copper-diamine complexes can catalyze this reaction with high enantioselectivity rsc.org.

Asymmetric Hydroamination: Chiral calcium complexes supported by 1,2-diamine ligands have been shown to catalyze the asymmetric hydroamination of amino-olefin substrates nih.gov.

Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral ligands are used to control the stereochemical outcome of this widely used C-C bond-forming reaction.

The effectiveness of these chiral ligands stems from the rigid cyclohexane backbone, which projects the chiral information effectively into the catalytic pocket, influencing the transition state of the reaction.

Mechanistic Studies of Ligand-Promoted Catalytic Cycles

The primary mechanism through which trans-N,N'-Dimethyl-cyclohexane-1,2-diamine functions in catalysis is by acting as a bidentate ligand, coordinating with a metal center to form a catalytically active complex. The trans-(1R,2R) enantiomer is particularly noted for creating a rigid and well-defined chiral environment around the metal ion, which is crucial for achieving high enantioselectivity in various reactions.

This diamine ligand has proven to be highly effective in copper-catalyzed cross-coupling reactions. When combined with copper(I) iodide (CuI), it forms a versatile and highly efficient catalytic system for a range of C-N bond-forming reactions. chemicalbook.com Mechanistically, the diamine ligand coordinates to the copper center, which then facilitates the oxidative addition of an aryl halide. This is followed by coordination of the amine nucleophile and subsequent reductive elimination to form the N-arylated product and regenerate the catalyst.

Detailed research has demonstrated the utility of the trans-N,N'-Dimethyl-cyclohexane-1,2-diamine/CuI system in the following transformations:

N-amidation of Aryl Halides: This catalyst system is effective for the amidation of aryl and heteroaryl iodides, bromides, and even some unactivated aryl chlorides. chemicalbook.com

N-arylation of Indoles: The system also efficiently catalyzes the N-arylation of indoles. chemicalbook.com

Formation of Vinylsulfoximines: It facilitates the coupling of NH sulfoximes with vinyl bromides. chemicalbook.comsigmaaldrich.com

Synthesis of N-arylpyridones: The ligand is used in the reaction between 2-substituted pyridines and aryl halides. chemicalbook.comsigmaaldrich.com

The success of this ligand in these catalytic cycles is attributed to its strong coordination ability and the specific stereochemistry of the trans isomer, which effectively controls the geometry of the catalytic intermediate, thereby influencing the selectivity of the reaction.

Supramolecular Chemistry and Host-Guest Interactions

The structural features of trans-N,N'-Dimethyl-cyclohexane-1,2-diamine also lend themselves to applications in supramolecular chemistry, where molecules are organized into larger, functional architectures through non-covalent interactions.

Role in Supramolecular Architectures

Recent studies have indicated the use of N,N'-Dimethyl-1,2-cyclohexanediamine in the synthesis of heterobimetallic metal-organic frameworks (MOFs). In this context, the diamine acts as a linker or a structure-directing agent, coordinating to metal ions to build up a porous, crystalline framework. The chirality and rigidity of the diamine can be transferred to the resulting MOF, potentially creating materials with applications in chiral separations or asymmetric catalysis.

While the parent compound, trans-1,2-diaminocyclohexane, is a well-established building block for C2-symmetric ligands used in supramolecular chemistry wikipedia.org, the N,N'-dimethylated derivative offers modified steric and electronic properties that can be exploited to fine-tune the resulting supramolecular structures.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Ion-Dipole) in Engineered Systems

The crystal structure of (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine reveals the importance of hydrogen bonding in its solid-state assembly. nih.gov The molecule, which possesses C2 symmetry, crystallizes in a manner where molecules are interconnected through weak N–H···N hydrogen bonds to form infinite layers. nih.gov

In these engineered crystal systems, the hydrogen atom from one amino group (N1—H1N) is directed towards the nitrogen atom (N2) of an adjacent molecule. nih.gov The specific geometry of these interactions has been determined through single-crystal X-ray diffraction.

Table 1: Hydrogen-Bond Geometry in Crystalline (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1N···N2 | 0.91(4) | 2.36(4) | 3.250(4) | 166(3) |

Data from Strohmann et al. (2008). nih.gov

Applications in Advanced Materials Science

Polymer Chemistry

In polymer chemistry, diamines are fundamental components, often employed as monomers or property-modifying agents. The specific structure of N,N,N'-Trimethyl-cyclohexane-1,4-diamine, with its asymmetric N-methylation, offers distinct reactivity profiles for creating complex polymer architectures.

This compound can function as a monomer or chain extender in the synthesis of various polymers, most notably polyurethanes and epoxy resins. In these reactions, the amine groups react with other functional groups, such as isocyanates in polyurethane production or epoxy rings in epoxy systems, to build the polymer backbone.

Polyurethanes: Diamines are commonly used as chain extenders in the synthesis of polyurethanes. google.comchemimpex.com The reaction of a diamine with an isocyanate-terminated prepolymer introduces urea (B33335) linkages, forming polyurethane-ureas. These linkages contribute significantly to the hard segment of the polymer, enhancing properties like thermal stability and solvent resistance. google.com For instance, the use of 1,4-diaminocyclohexane as a chain extender has been shown to produce light-stable polyurethane coatings with increased softening ranges and melting points. google.com Related compounds like N,N-Diethyl-cyclohexane-1,4-diamine act as chain extenders that contribute to the flexibility and durability of the final polyurethane product. chemimpex.com The this compound molecule possesses one secondary amine and one tertiary amine. The secondary amine is available to react with isocyanate groups to extend the polymer chain, while the non-reactive tertiary amine group remains as a pendant group on the polymer backbone.

Epoxy Resins: In epoxy resin systems, amines function as curing agents or chain extenders by opening the epoxide ring. google.com Polyfunctional amines can induce both chain extension and cross-linking. google.com While primary and secondary amines are reactive, the tertiary amine group on this compound can act as a catalyst to promote the epoxy homopolymerization reaction. This dual functionality—a reactive secondary amine for incorporation into the polymer structure and a catalytic tertiary amine—makes it a potentially valuable component in formulating advanced epoxy systems. Research on high-solid epoxy coatings has explored various amine chain extenders to improve properties like flexibility and drying time. cn-pci.com

The incorporation of this compound into a polymer matrix is expected to have a profound impact on its final properties, stemming from its rigid cycloaliphatic structure and its specific amine functionalities.

Mechanical Properties: The mechanical properties of polymers are strongly influenced by the structure of the monomers used. mdpi.com The rigid cyclohexane (B81311) ring of this compound can increase the modulus and strength of the resulting polymer. energetic-materials.org.cn In polyurethane-ureas, the hard segments formed by the reaction of diamines and diisocyanates create physical cross-links through hydrogen bonding, which significantly affects tensile strength and elasticity. scirp.orgresearchgate.net The nature of the diamine is a critical factor; for example, different aliphatic and aromatic diamines lead to varied mechanical behaviors in polyurethane-imide elastomers. scirp.org

Cross-linking: Cross-linking is crucial for developing thermosetting polymers with robust mechanical properties and chemical resistance. semanticscholar.orgrsc.org this compound can participate in cross-linking through its secondary amine. However, because it has only one reactive site for chain propagation (the secondary amine), its primary role would be as a chain terminator or a modifier that introduces a pendant tertiary amine group, rather than as a direct cross-linker between two polymer chains. This pendant tertiary amine can, however, catalyze further curing reactions within the polymer matrix, indirectly influencing the final cross-link density. nih.gov

Table 1: Influence of Cycloaliphatic Diamines on Polymer Properties

| Diamine Compound | Polymer System | Observed Influence | Reference |

|---|---|---|---|

| 1,4-Diaminocyclohexane | Polyurethane-urea | Increased softening range, higher melting point, improved solvent resistance. | google.com |

| N,N-Diethyl-cyclohexane-1,4-diamine | Polyurethanes | Enhances flexibility, durability, mechanical properties, and thermal stability. | chemimpex.com |

| General Cyclohexylene Units (e.g., from CHDM) | Copolyesters | Improves thermal stability, mechanical properties, and transparency. | researchgate.net |

| Various Aliphatic/Aromatic Diamines | Polyurethane-Imide Elastomers | Significantly affects morphology, thermal properties, and mechanical behavior. | scirp.orgscirp.org |

Functional Materials

Beyond conventional polymers, this compound is a candidate for constructing highly ordered, functional materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), as well as serving as an intermediate in the synthesis of other specialty chemicals.

COFs and MOFs are classes of crystalline porous materials built from molecular building blocks linked by strong covalent or coordinative bonds, respectively. nih.govresearchgate.netrsc.org The choice of organic linker, such as a diamine, is critical in defining the framework's structure, porosity, and functionality. nih.govnih.gov

Covalent Organic Frameworks (COFs): COFs are constructed from purely organic monomers. rsc.org Diamines are frequently used as linkers, reacting with aldehydes or other functional groups to form stable, porous networks. researchgate.net For example, benzene-1,4-diamine is a common building block. researchgate.net The structure of this compound could be leveraged to introduce the cycloaliphatic moiety into a COF structure. The tertiary amine group could remain unreacted within the pores of the COF, creating a basic site that could be used for applications like CO2 capture or catalysis. wur.nl

Metal-Organic Frameworks (MOFs): In MOFs, organic ligands bridge metal ions or clusters to form a porous framework. mdpi-res.com While carboxylates are common linkers, amine-functionalized ligands are also widely used to impart specific properties. nih.gov Diamines like trans-1,4-diaminocyclohexane can be modified to create larger, more complex ligands for MOF synthesis. nih.gov this compound could be used similarly, either as a ligand itself or as a precursor to a more complex ligand, where the amine groups coordinate to metal centers. researchgate.net The inherent functionality of the tertiary amine could be used to tune the chemical environment within the MOF's pores.

Table 2: Role of Diamine-Based Linkers in Porous Frameworks

| Framework Type | Diamine Linker Example | Function | Reference |

|---|---|---|---|

| COF | Benzene-1,4-diamine | Reacts with trialdehydes to form a stable, crystalline framework with nitrogen-rich linkages. | researchgate.net |

| MOF | trans-1,4-Diaminocyclohexane (as a precursor) | Used to synthesize a larger ligand that links metal ions, forming a coordination polymer. | nih.gov |

| COF | Aromatic Diamines | Functionalize the framework for selective CO2 adsorption. | wur.nl |

The unique combination of a secondary amine, a tertiary amine, and a cyclohexane ring makes this compound a valuable intermediate for synthesizing a range of specialty chemicals.

Similar to how N,N-Diethyl-cyclohexane-1,4-diamine is an intermediate for corrosion inhibitors and surfactants, the title compound could be used as a starting material for creating molecules with specific functions. chemimpex.com For example, the secondary amine can be further functionalized through reactions like alkylation or acylation, while the tertiary amine can act as a built-in catalyst or a site for quaternization to produce cationic compounds. These derivatives could find use as catalysts, pH-responsive agents, or building blocks for more complex active molecules in various industrial applications. The aminolysis of polymers using various diamines to create functionalized oligomers is one such area where tailored diamines are useful. mdpi.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

While the direct synthesis of N,N,N'-trimethyl-cyclohexane-1,4-diamine is not extensively documented, future research will likely focus on developing efficient and stereoselective synthetic routes. Building upon established methods for the synthesis of unsymmetrical and N-alkylated diamines, several promising pathways can be envisioned.

One potential approach involves the selective N-methylation of trans-1,4-diaminocyclohexane. A multi-step synthesis could begin with the mono-protection of one amino group, for example, using a Boc-anhydride to form trans-N-Boc-1,4-cyclohexanediamine. This could be followed by the exhaustive methylation of the unprotected amino group to yield a tertiary amine. Subsequent deprotection and mono-methylation of the other nitrogen would complete the synthesis. A reported synthesis of trans-N-Boc-1,4-cyclohexanediamine from trans-1,4-diaminocyclohexane and di-tert-butyl dicarbonate (B1257347) achieved a yield of 86%, providing a solid foundation for such a multi-step approach. nih.gov

Another avenue for exploration is the direct reductive amination of a suitable keto-amine precursor. This method is a cornerstone in amine synthesis and could be adapted for the large-scale production of this compound.

Future synthetic research could also focus on catalytic methods, which offer advantages in terms of atom economy and reduced waste. For instance, rhodium-catalyzed hydroamination of allylic amines has been shown to be a powerful method for producing substituted 1,2-diamines and could potentially be adapted for 1,4-diamine systems.

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Steps | Potential Advantages | Key Research Challenge |

| Stepwise Alkylation | 1. Mono-protection of diamine2. Exhaustive alkylation of free amine3. Deprotection4. Mono-alkylation of second amine | High degree of control over substitution pattern. | Multi-step process can lead to lower overall yield. |

| Reductive Amination | Reaction of a keto-amine with a methylating agent and a reducing agent. | Can be a one-pot reaction, potentially more efficient for large scale. | Synthesis of the appropriate starting keto-amine. |

| Catalytic Amination | Catalytic reaction involving a suitable precursor and a methyl source. | High atom economy and potential for high stereoselectivity. | Development of a suitable catalyst system for the specific transformation. |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Future research in this area will likely focus on several key aspects.

Conformational analysis will be crucial to understand the preferred three-dimensional structure of the molecule, which is fundamental to its reactivity and interaction with other molecules. Computational studies on related N-methylated peptides have shown that N-methylation can significantly influence the conformational preferences of the molecule. myuchem.com Similar studies on this compound would provide valuable insights into its steric and electronic properties.

Quantum chemical calculations can be employed to determine key molecular properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and charge distribution. This information is vital for predicting sites of reactivity and for designing molecules with specific electronic characteristics.

Furthermore, molecular dynamics simulations can be used to study the behavior of this diamine in different environments, such as in solution or within a polymer matrix. This can help in understanding its role as a ligand in catalysis or as a building block in materials science. Predictive modeling of ligand-protein interactions will also be a significant area of research, especially if this molecule is explored for applications in medicinal chemistry.

Expansion of Catalytic Applications Beyond Current Scope

Chiral diamines are well-established as privileged ligands in asymmetric catalysis. myuchem.com While this compound in its racemic form would be useful, the synthesis of its enantiomerically pure forms would open up a vast field of potential catalytic applications.

Future research could explore the use of chiral this compound as a ligand in a variety of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Chiral diamine ligands are known to be effective in the asymmetric hydrogenation of ketones and other unsaturated compounds.

Asymmetric C-C Bond Forming Reactions: The unique steric and electronic environment provided by this ligand could be beneficial in reactions such as asymmetric aldol, Michael, and Mannich reactions.

Asymmetric C-N Bond Forming Reactions: The ligand could also be employed in catalytic asymmetric amination reactions.

The unsymmetrical nature of this compound, with one secondary and one tertiary amine, could lead to unique catalytic activities and selectivities compared to more common symmetrical diamine ligands. The presence of the N-methyl groups can influence the steric environment around a metal center, potentially leading to improved enantioselectivity in certain reactions.

Integration into New Functional Materials Systems

The bifunctional nature of this compound makes it an interesting candidate for incorporation into various functional materials.

In the field of polymers , this diamine could be used as a monomer or a cross-linking agent. Its incorporation into polyamides or polyurethanes could impart unique properties due to the presence of the tertiary amine, which can act as a catalytic site or a point for further functionalization. The rigid cyclohexane (B81311) backbone can also contribute to the thermal and mechanical stability of the resulting polymers. The use of various diamines in the synthesis of polyamides is a well-established field, and the specific structure of this compound could lead to polymers with novel properties. researchgate.netacs.org

As an epoxy curing agent , the secondary amine of this compound can react with epoxy resins, while the tertiary amine can act as an accelerator for the curing process. This dual functionality could be advantageous in creating epoxy systems with controlled curing kinetics and final properties. Other trimethyl-diamines, such as trimethylhexamethylenediamine, are already used as epoxy curing agents.

In the area of metal-organic frameworks (MOFs) and coordination polymers , this diamine could serve as a linker, connecting metal nodes to form extended structures. nih.gov The specific geometry and functionality of the ligand would dictate the topology and properties of the resulting framework, which could have applications in gas storage, separation, and catalysis.

A table summarizing potential material applications is provided below.

| Material Type | Role of the Diamine | Potential Properties and Applications |

| Polyamides/Polyurethanes | Monomer or chain extender | Enhanced thermal stability, altered solubility, sites for post-polymerization modification. |

| Epoxy Resins | Curing agent and accelerator | Controlled curing profiles, improved mechanical properties. |

| Metal-Organic Frameworks | Organic linker | Novel network topologies, potential for catalytic activity, specific adsorption properties. |

Derivatization Strategies for Tunable Properties

The structure of this compound offers several opportunities for derivatization to fine-tune its properties for specific applications.

The secondary amine provides a reactive site for a wide range of chemical transformations. For example, it can be acylated, alkylated, or arylated to introduce new functional groups. This could be used to modify the steric and electronic properties of the molecule for catalytic applications or to attach it to a solid support.

The tertiary amine can be quaternized to form ammonium (B1175870) salts, which could be used as phase-transfer catalysts or as ionic liquids. The properties of these salts could be tuned by varying the counter-anion.

Furthermore, the cyclohexane ring itself can be functionalized, although this would likely require more complex synthetic strategies. The ability to systematically modify the structure of this compound through these derivatization strategies will be key to unlocking its full potential in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N,N’-Trimethyl-cyclohexane-1,4-diamine, and how can purity be validated?

- Methodology :

- Stepwise Methylation : Begin with cyclohexane-1,4-diamine as the precursor. Use formaldehyde and formic acid for initial dimethylation, followed by selective methylation with methyl iodide (CH₃I) under alkaline conditions to introduce the third methyl group. Control temperature (50–70°C) and pH (~9–10) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization in ethanol to isolate the product. Validate purity via ¹H/¹³C NMR (e.g., absence of NH signals at δ 1.5–2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N,N,N’-Trimethyl-cyclohexane-1,4-diamine?

- Methodology :

- NMR Spectroscopy : Assign methyl group resonances (δ 2.1–2.4 ppm for N-CH₃) and confirm regioselectivity of methylation. Compare with analogous compounds like N1-Methylcyclohexane-1,4-diamine .

- X-ray Crystallography : Co-crystallize with metal salts (e.g., CuCl₂) to resolve ligand geometry. Reference crystallographic databases (e.g., COD Entry 2212421 for similar diamines) to confirm bond angles and stereochemistry .

Advanced Research Questions

Q. How does N,N,N’-Trimethyl-cyclohexane-1,4-diamine function as a ligand in transition metal catalysis, and what factors influence its coordination behavior?

- Methodology :

- Coordination Studies : Titrate the ligand with metal salts (e.g., Ni²⁺, Pd²⁺) in anhydrous THF. Monitor complex formation via UV-Vis spectroscopy (e.g., d-d transitions at 400–600 nm) and cyclic voltammetry to assess redox activity .

- Steric Effects : Compare with N,N-Dimethyl analogs () to evaluate how additional methyl groups alter metal-ligand bond lengths (X-ray data) and catalytic efficiency in cross-coupling reactions .

Q. What computational approaches predict the stability and reactivity of N,N,N’-Trimethyl-cyclohexane-1,4-diamine in oxidative environments?

- Methodology :

- Semiempirical Modeling : Use AM1 or DFT (B3LYP/6-31G*) to optimize geometry and calculate HOMO-LUMO gaps. Simulate dehydrogenation pathways (e.g., formation of imine intermediates) observed in antioxidants like SPPD and 6PPD .

- Kinetic Studies : Perform controlled oxidation experiments (e.g., H₂O₂ treatment) and analyze products via GC-MS. Correlate computational predictions with experimental half-lives .

Q. How does methylation impact the biological activity of cyclohexane-diamine derivatives, and what assays validate these effects?

- Methodology :

- Structure-Activity Relationships (SAR) : Test antimicrobial activity against S. aureus and E. coli using broth microdilution (MIC assays). Compare with N,N-Diethyl-2-(trifluoromethyl)benzene-1,4-diamine () to isolate methyl group contributions .

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases. Use molecular docking (AutoDock Vina) to model interactions between methyl groups and enzyme active sites .

Safety and Handling Protocols

Q. What safety precautions are essential when handling N,N,N’-Trimethyl-cyclohexane-1,4-diamine in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis and purification steps .

- Emergency Procedures : In case of skin contact, wash with 10% acetic acid (neutralizes amines) followed by soap and water. For spills, absorb with vermiculite and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.